Eprosartan mesylate dihydrate is a pharmaceutical compound primarily used as an antihypertensive agent. It is the mesylate salt form of eprosartan, which acts as an angiotensin II receptor antagonist. The compound is utilized in the treatment of hypertension by blocking the effects of angiotensin II, a hormone that causes blood vessels to constrict, thereby lowering blood pressure.
Eprosartan mesylate dihydrate is synthesized from eprosartan, which is derived from various chemical precursors through a series of reactions involving specific reagents and conditions. The synthesis typically involves the formation of the mesylate salt using methanesulfonic acid.
Eprosartan mesylate dihydrate falls under the category of angiotensin II receptor antagonists (also known as angiotensin receptor blockers). It is classified as a pharmaceutical salt, specifically a mesylate salt, which enhances its solubility and bioavailability compared to its parent compound.
The synthesis of eprosartan mesylate dihydrate involves several key steps:
The process can be optimized for yield and purity by adjusting the ratios of eprosartan to methanesulfonic acid and the solvent volume. A typical ratio is approximately 1:0.1-5.0:3-4 for eprosartan to methanesulfonic acid and glacial acetic acid, respectively .
The molecular formula for eprosartan mesylate dihydrate is . The compound consists of a benzoic acid moiety linked to an imidazole ring and a thiophene group, with the mesylate component enhancing its solubility.
The primary chemical reaction involved in the formation of eprosartan mesylate dihydrate is:
This reaction can be facilitated by dissolving eprosartan in glacial acetic acid and then adding methanesulfonic acid, resulting in crystallization upon cooling or evaporation of the solvent .
The reaction conditions, such as temperature and solvent choice, significantly influence the purity and yield of the final product. For instance, maintaining an appropriate temperature during crystallization can help minimize impurities.
Eprosartan mesylate dihydrate functions by selectively blocking the angiotensin II type 1 receptor (AT1). This action prevents angiotensin II from exerting its vasoconstrictive effects, leading to:
These properties suggest that eprosartan mesylate dihydrate has limited solubility which can affect its pharmacokinetic profile .
Eprosartan mesylate dihydrate is primarily used in clinical settings for managing hypertension. Its role as an angiotensin II receptor antagonist makes it effective in treating conditions associated with high blood pressure, such as heart failure and chronic kidney disease.
Additionally, research into formulations that enhance its solubility and bioavailability continues, exploring nanoparticle delivery systems to improve therapeutic outcomes .
Eprosartan demonstrates clinically significant 24-hour blood pressure control at the standard therapeutic dose of 600 mg/day, with efficacy comparable or superior to other ARBs. Clinical studies document mean systolic/diastolic reductions of 13.4-15.2/10.1-11.2 mm Hg at this dosage, achieving maximal antihypertensive effects within 2-3 weeks of initiation [1] [5]. The pharmacological profile reveals distinct mechanistic advantages in specific patient populations. In diabetic patients, eprosartan significantly reduces urinary albumin excretion independent of blood pressure effects, indicating direct renoprotective properties [5]. The MOSES trial demonstrated that eprosartan-based regimens provided superior cerebrovascular protection compared to nitrendipine in post-stroke hypertensive patients, reducing recurrent cerebrovascular events by 25% beyond blood pressure control [7]. This neuroprotective effect correlates with eprosartan's unique ability to normalize hemostasis parameters—reducing von Willebrand factor, endothelin-1, and coagulation factor VII activity while extending activated partial thromboplastin time [1] [7]. These pleiotropic effects create a multifactorial approach to cardiovascular risk reduction that extends beyond conventional blood pressure management.
Table 1: Comparative Efficacy of Eprosartan in Hypertension Management
Therapeutic Context | Dosing Regimen | Key Outcomes | Reference |
---|---|---|---|
Essential Hypertension | 600 mg once daily | 24-hour BP control; Diastolic reduction: 10.1-11.2 mm Hg | [1] [5] |
Diabetic Nephropathy | 600-800 mg daily | Reduced urinary albumin excretion by 40-52% | [5] |
Post-Stroke Hypertension | 600 mg once daily | 25% reduction in recurrent cerebrovascular events | [7] |
Isolated Systolic Hypertension | 600 mg once daily | Superior systolic reduction vs. other ARBs | [7] |
Eprosartan's non-biphenyl, non-tetrazole architecture distinguishes it fundamentally from other ARBs. While losartan, valsartan, and similar agents incorporate biphenyl tetrazole motifs essential for receptor recognition, eprosartan instead features an E-configuration acrylic acid chain linked to a 2-thiophene methyl group and 4-carboxybenzyl-substituted imidazole core [3] [6] [9]. This configuration creates a zwitterionic structure with pH-dependent charge characteristics: the molecule carries a net positive charge in acidic environments (gastric pH) due to protonation of the imidazole nitrogen (pKa 6.89), transitioning to a net negative charge in intestinal conditions through deprotonation of carboxylic acid groups [2] [7]. This ionization behavior directly impacts solubility, with aqueous solubility decreasing from 80 μg/mL at pH 2 to near-insolubility at neutral pH [2]. The distinct structural attributes enable unique receptor interactions—eprosartan demonstrates approximately 10-fold higher affinity for the AT₁ receptor's hydrophobic binding pocket compared to losartan, achieved through optimal positioning of its thiophene and imidazole moieties within the receptor's transmembrane domains [3] [9]. Additionally, eprosartan exerts presynaptic sympathetic inhibition by blocking angiotensin II-mediated facilitation of norepinephrine release, a property not shared by biphenyl tetrazole ARBs [1] [7]. This dual mechanism provides comprehensive RAAS suppression that translates into clinically relevant hemodynamic effects, particularly in vascular resistance modulation.
Table 2: Structural and Functional Comparison of Eprosartan with Other ARBs
Structural Feature | Eprosartan | Losartan/Valsartan | Functional Consequence |
---|---|---|---|
Core Scaffold | Thiophene-acrylic acid | Biphenyl tetrazole | Enhanced AT₁ receptor hydrophobic pocket binding |
Acidic Group | Carboxylic acids (pKa 2.9, 5.68) | Tetrazole ring (pKa ~4.5) | pH-dependent solubility profile |
Zwitterionic Character | Present (imidazole pKa 6.89) | Absent | Altered membrane permeability |
Sympatholytic Action | Presynaptic norepinephrine inhibition | Minimal effect | Superior systolic pressure reduction |
The therapeutic potential of eprosartan mesylate dihydrate is substantially limited by its problematic biopharmaceutical properties. With an absolute oral bioavailability of approximately 13% in humans, the compound faces dual absorption barriers: pH-dependent solubility (80 μg/mL at pH 2 versus <5 μg/mL at pH 6.8) and P-glycoprotein (P-gp) mediated efflux in the intestinal epithelium [2] [6]. These factors necessitate high therapeutic doses (400-800 mg/day) to achieve adequate plasma concentrations, increasing the risk of dose-dependent adverse effects [2] [4]. The dihydrate crystalline structure exhibits low intrinsic dissolution rates (0.12 mg/cm²/min at pH 6.8) due to strong lattice energy, further limiting absorption efficiency [4]. Modern formulation strategies have addressed these challenges through several innovative approaches:
Nanosuspension Technology: Sonication-assisted liquid antisolvent precipitation produces eprosartan nanoparticles (149-165 nm diameter) stabilized with Soluplus® and mannitol. This approach achieves a 5.8-fold dissolution enhancement and 3.2-fold permeability increase across Caco-2 monolayers, primarily through P-gp inhibition. Remarkably, nanoparticle doses reduced 10-fold (6.2 mg/kg vs. 62 mg/kg therapeutic equivalent) maintained equivalent antihypertensive effects in rat models [2].
Cyclodextrin Complexation: Microwave-assisted inclusion complexation with β-cyclodextrin (1:1 molar ratio) demonstrates a stability constant (Kc) of 280.78 M⁻¹, improving aqueous solubility 4.48-fold. Phase solubility analysis confirms AL-type diagrams indicating 1:1 complex formation. The complex achieves 62.96% drug release within one hour versus 29.97% for unmodified API, attributed to molecular encapsulation of the hydrophobic thiophene moiety within the cyclodextrin cavity [4].
Solid Dispersion Systems: Spray-dried dispersions with hydrophilic carriers like polyvinylpyrrolidone K30 demonstrate amorphous conversion through loss of crystalline diffraction peaks in XRD analysis. These systems achieve near-complete dissolution within 30 minutes through generation of high-energy supersaturated states that persist for >4 hours [4].
These advanced formulation approaches demonstrate that eprosartan's bioavailability limitations can be overcome through strategic manipulation of its solid-state properties and interaction with functional excipients.
Table 3: Advanced Formulation Strategies to Overcome Eprosartan's Bioavailability Limitations
Technology | Formulation Composition | Performance Enhancement | Mechanistic Basis |
---|---|---|---|
Nanosuspension | Soluplus®-mannitol stabilizer | 5.8× dissolution enhancement; 3.2× Caco-2 permeability | P-gp inhibition; Increased surface area |
β-Cyclodextrin Complex | 1:1 molar ratio complex | 4.48× solubility increase; 110% relative dissolution | Host-guest inclusion of thiophene moiety |
L-SMEDDS | Capryol 90:Labrasol:Transcutol HP | 2.1× bioavailability enhancement | Intestinal lymphatic transport |
Amorphous Solid Dispersion | PVP K30 (1:3 drug:carrier) | >80% dissolution in 30 minutes | High-energy supersaturation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7